molecular formula C18H20N2O3 B4012894 N-(4-ethoxyphenyl)-N'-(2-methylbenzyl)ethanediamide

N-(4-ethoxyphenyl)-N'-(2-methylbenzyl)ethanediamide

Cat. No.: B4012894
M. Wt: 312.4 g/mol
InChI Key: YSDYKSYKJZPAJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-N'-(2-methylbenzyl)ethanediamide, also known as EMBEDA, is a synthetic opioid analgesic drug that is used for the management of severe pain. It is a combination of extended-release morphine sulfate and naltrexone hydrochloride, which is used to reduce the risk of abuse, misuse, and diversion of the drug.

Mechanism of Action

N-(4-ethoxyphenyl)-N'-(2-methylbenzyl)ethanediamide works by binding to the mu-opioid receptors in the brain and spinal cord, which results in the activation of the descending pain control system. This activation leads to the inhibition of the transmission of pain signals, resulting in pain relief. The naltrexone component of this compound works by blocking the effects of opioids, which reduces the risk of abuse, misuse, and diversion.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It produces analgesia by binding to the mu-opioid receptors in the brain and spinal cord. It also produces sedation, respiratory depression, and euphoria. The naltrexone component of this compound reduces the risk of abuse, misuse, and diversion by blocking the effects of opioids.

Advantages and Limitations for Lab Experiments

N-(4-ethoxyphenyl)-N'-(2-methylbenzyl)ethanediamide has several advantages for lab experiments. It is a well-studied drug that has been extensively tested for its analgesic properties. It is also a combination drug that reduces the risk of abuse, misuse, and diversion. However, this compound has some limitations for lab experiments. It is a controlled substance that requires special handling and storage. It is also a complex drug that requires expertise in organic chemistry for its synthesis.

Future Directions

There are several future directions for the study of N-(4-ethoxyphenyl)-N'-(2-methylbenzyl)ethanediamide. One area of research is the development of new formulations of the drug that are more effective and have fewer side effects. Another area of research is the development of new drugs that target the mu-opioid receptors and have fewer side effects than this compound. Finally, there is a need for more research on the abuse potential of this compound and its ability to reduce the risk of abuse, misuse, and diversion.
Conclusion:
In conclusion, this compound is a synthetic opioid analgesic drug that is used for the management of severe pain. It is a combination of extended-release morphine sulfate and naltrexone hydrochloride, which reduces the risk of abuse, misuse, and diversion. This compound has been extensively studied for its analgesic properties and its ability to reduce the risk of abuse. There are several future directions for the study of this compound, including the development of new formulations and new drugs that target the mu-opioid receptors.

Scientific Research Applications

N-(4-ethoxyphenyl)-N'-(2-methylbenzyl)ethanediamide has been extensively studied for its analgesic properties. It has been found to be effective in the management of pain associated with cancer, surgery, and other chronic conditions. This compound has also been studied for its abuse potential and its ability to reduce the risk of abuse, misuse, and diversion. It has been found to be effective in reducing the abuse potential of opioids.

Properties

IUPAC Name

N'-(4-ethoxyphenyl)-N-[(2-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-3-23-16-10-8-15(9-11-16)20-18(22)17(21)19-12-14-7-5-4-6-13(14)2/h4-11H,3,12H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSDYKSYKJZPAJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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